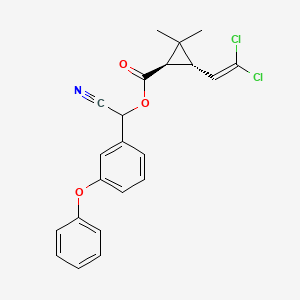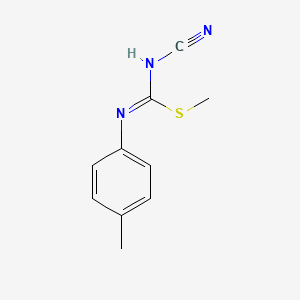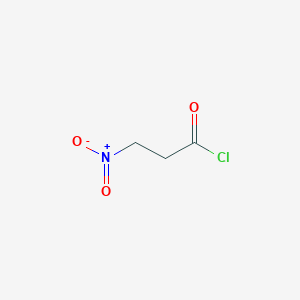
3-Nitropropanoyl chloride
Vue d'ensemble
Description
3-Nitropropanoyl chloride is a chemical compound with the molecular formula C3H4ClNO3 and a molecular weight of 137.52 . It is also known by other names such as Propanoyl chloride, 3-nitro- .
Synthesis Analysis
The synthesis of this compound has been used in the preparation of Fingolimod, an orally available drug for treating multiple sclerosis . The synthesis process starts from n-octylbenzene and 3-nitropropionic acid, and involves a sequence of reactions consisting of Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation .
Molecular Structure Analysis
The molecular structure of this compound consists of 3 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .
Applications De Recherche Scientifique
Natural Compound Derivatives : Salem et al. (1995) discovered that 3-nitropropanoyl esters of glucose are present in certain legumes, indicating the presence of nitroaliphatic compounds in natural products (Salem, Williams, Wainwright, & Hipkin, 1995). Similarly, Greenwood (1990) studied aliphatic nitro compounds, including 3-nitropropanoyl esters of glucose, in the roots of Lotus pendunculatus (Greenwood, 1990).
Polymer Synthesis and Characterization : Sobolčiak et al. (2013) synthesized a cationic polymer that transforms into a zwitterionic form upon irradiation. This polymer involved 3-nitropropanoyl-related compounds in its synthesis (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Chemical Interaction Studies : Eiserich et al. (1996) investigated the reactions involving nitrite and hypochlorous acid, indicating the formation of reactive species capable of nitrating phenolic substrates, which may be relevant to the understanding of 3-nitropropanoyl chloride's behavior (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).
Novel Compound Isolation : Benn et al. (1992) isolated 3-nitropropanoyl esters of d-glucose from Indigofera linnaei, demonstrating the compound's presence in various plant species (Benn, McEwan, Pass, & Majak, 1992).
Medical Research : Ya (2009) explored the effect of chloride channel inhibitors, including compounds related to this compound, on human trabecular meshwork cells, indicating potential medical applications (Ya, 2009).
Formation of SAMs on Gold Surfaces : Houmam et al. (2011) used 4-Nitrophenyl sulfenyl chloride, a compound related to this compound, for forming SAMs on gold surfaces, suggesting applications in surface chemistry (Houmam, Muhammad, Chahma, Koczkur, & Thomas, 2011).
Safety and Hazards
The safety data sheet for 3-Nitropropanoyl chloride suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Orientations Futures
Propriétés
IUPAC Name |
3-nitropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO3/c4-3(6)1-2-5(7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNMKRFJMWIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506944 | |
| Record name | 3-Nitropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51834-15-2 | |
| Record name | 3-Nitropropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

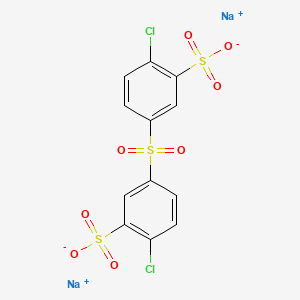
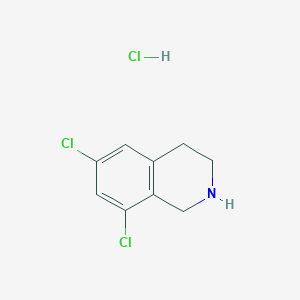
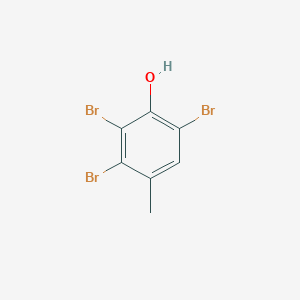

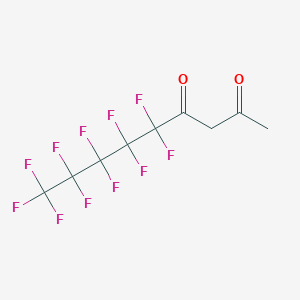

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)
